molecular formula C10H18O3 B7759570 ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate

ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate

Cat. No.: B7759570
M. Wt: 186.25 g/mol
InChI Key: NDUWBCWTOZJADU-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate (CAS 1343352-06-6) is a substituted tetrahydropyran derivative featuring a carboxylate ester group at the 4-position and two methyl groups at the 2-position of the six-membered oxygen-containing ring. The ethyl ester group enhances lipophilicity, making it suitable for applications requiring solubility in non-polar solvents .

Properties

IUPAC Name

ethyl 2,2-dimethyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-12-9(11)8-5-6-13-10(2,3)7-8/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUWBCWTOZJADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Conditions

  • Alkyne Coupling : Palladium-catalyzed coupling of 2-methyl-3-butyne-2-ol with bromoethene in DMF or THF at −5–30°C yields 2-methyl-5-hexene-3-yn-2-ol (86% yield).

  • Kucherov Reaction : Treatment with Hg(OAc)₂ and H₂SO₄ at 95°C for 10–14 hours cyclizes the alkyne into 2,2-dimethyltetrahydro-2H-pyran-4-one (85–89% yield).

  • Condensation with Ethyl Chloroacetate : Alkali-mediated reaction in toluene produces 5,5-dimethyl-1,6-dioxospiro[2.5]octane-2-carboxylic acid ethyl ester (89% yield).

  • Acid Hydrolysis : Base-mediated ring opening followed by HCl treatment generates 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde (85% yield).

  • Oxidation : KMnO₄ oxidizes the aldehyde to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (94% yield), which is esterified to the target compound.

StepReagents/CatalystsTemperatureYield
1Pd catalyst, DMF/THF−5–30°C86%
2Hg(OAc)₂, H₂SO₄95°C85–89%
3NaOEt, tolueneRoom temp89%
4KOH, HCl30–100°C85%
5KMnO₄Room temp94%

Advantages and Limitations

This method achieves a 51% overall yield but requires toxic Hg salts and extensive purification. The use of Pd catalysts also raises costs, though the starting materials are inexpensive.

Direct Esterification of 2,2-Dimethyltetrahydro-2H-Pyran-4-Carboxylic Acid

VulcanChem’s documentation highlights a simpler two-step approach:

Procedure

  • Carboxylic Acid Synthesis : Oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde (prepared via spirocyclic intermediate hydrolysis) using KMnO₄ or H₂O₂.

  • Esterification : Reacting the acid with ethanol in the presence of H₂SO₄ or HCl:

    Acid+EtOHH+Ethyl ester+H2O\text{Acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl ester} + \text{H}_2\text{O}

    Yields are unreported but estimated at >80% based on analogous esterifications.

Optimization Considerations

  • Catalyst Choice : H₂SO₄ provides faster kinetics but risks sulfonation side reactions.

  • Solvent-Free Conditions : Neat ethanol improves atom economy but requires excess reagent (5:1 ethanol:acid molar ratio).

Fe-Catalyzed Pyran Ring Formation

StepConditionsExpected Yield
1FeCl₃, 80°C60–70%
2H₂SO₄, reflux75–85%

Challenges

  • Regioselectivity : Competing pathways may yield tetrahydrofuran byproducts.

  • Catalyst Recycling : Fe leaching reduces efficiency in continuous processes.

Comparative Analysis of Methods

ParameterMulti-StepEsterificationFe-Catalyzed
Overall Yield51%~80%~50% (est.)
ToxicityHigh (Hg, Pd)Moderate (H₂SO₄)Low (Fe)
ScalabilityModerateHighLow
Purification ComplexityHighLowModerate

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (CAS 52916-16-2), a key intermediate for further derivatization.

Reaction TypeReagents/ConditionsProductYieldReference
Acidic Hydrolysis1M HCl, 100°CCarboxylic acid85%
Basic HydrolysisKOH/H₂O, refluxCarboxylate salt90%

This reaction is critical for accessing derivatives like amides (via coupling reagents) or acid chlorides (using SOCl₂ or PCl₅) .

Nucleophilic Substitution at the Ester Group

The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling transesterification and aminolysis:

Aminolysis with Primary/Secondary Amines

Reaction with piperidine or pyrrolidine in DMF with KOH yields 4-(piperidin-1-yl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide derivatives. These products are precursors for anticonvulsant agents.

Alcoholysis (Transesterification)

Methanol or ethanol in the presence of catalytic H₂SO₄ facilitates ester exchange, producing methyl or propyl analogs .

Reduction Reactions

The ester group can be reduced to a primary alcohol or aldehyde:

Reduction TargetReagentsProductNotes
Ester → AlcoholLiAlH₄, THF2-(Hydroxymethyl)tetrahydro-2H-pyran-2-carboxylateComplete reduction at 0°C
Ester → AldehydeDIBAL-H, toluene2,2-Dimethyltetrahydro-2H-pyran-4-carbaldehydeControlled reduction at −78°C

Ring-Opening and Rearrangement Reactions

The tetrahydropyran ring undergoes acid-catalyzed ring-opening in the presence of H₂O or alcohols:

Acid-Catalyzed Hydration

Concentrated HCl converts the compound into a diol via cleavage of the ether linkage, forming 4-(2-hydroxyethyl)-2,2-dimethylpentanoic acid .

Phosphine-Catalyzed Annulation

Under phosphine catalysis, the ester reacts with 1,3-dicarbonyl compounds to form spirocyclic derivatives through [3+3] annulation, useful in natural product synthesis.

Oxidation of the Tetrahydropyran Ring

The ring’s C-H bonds are oxidized selectively under radical or metal-mediated conditions:

Oxidizing AgentConditionsProductApplication
KMnO₄H₂O, 25°C2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acidAntibacterial intermediates
O₂/CuClAcetonitrile, 60°C4-Keto derivativeAnticancer agent precursor

Photochemical and Thermal Reactions

UV irradiation (λ = 254 nm) in benzene induces [4+2] cycloaddition with dienophiles like maleic anhydride, forming bicyclic lactones. Thermal decomposition at >200°C generates 2,2-dimethyl-4-pentenoic acid via retro-Diels-Alder reaction .

Comparative Reactivity with Analogues

The 2,2-dimethyl substitution enhances steric hindrance, slowing hydrolysis compared to unsubstituted tetrahydropyran esters. Electron-withdrawing groups at C-4 further polarize the ester carbonyl, increasing susceptibility to nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate has garnered attention for its potential as a pharmaceutical agent. Its structural characteristics allow it to function as a building block in the synthesis of various biologically active compounds.

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of more complex molecules, particularly those targeting specific receptors or pathways involved in disease processes. For instance, derivatives of this compound have been explored for their activity as metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs), which are promising candidates for treating neurodegenerative diseases such as Alzheimer's disease .

Neuropharmacology

Research has demonstrated that compounds derived from this compound can modulate neurotransmitter systems effectively.

Alzheimer's Disease Treatment

The modulation of mGluR2 has been linked to cognitive enhancement and the treatment of Alzheimer's disease. The compound's derivatives have shown efficacy in preclinical studies aimed at improving cognitive performance by regulating glutamate release in neural synapses .

Anti-inflammatory and Anticancer Properties

Recent studies indicate that derivatives of this compound may possess anti-inflammatory and anticancer properties.

Inflammatory Disease Treatment

The compound has been investigated for its potential to treat various inflammatory conditions, including rheumatoid arthritis and other autoimmune disorders. By targeting specific inflammatory pathways, these compounds could provide therapeutic benefits .

Cancer Therapeutics

The pharmacological profile of this compound suggests its utility in cancer therapy. Research indicates that it may inhibit key signaling pathways involved in tumor growth and metastasis, making it a candidate for further exploration in oncology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Modifications and Derivatives

Researchers are actively exploring various modifications to the this compound structure to enhance its biological activity and selectivity for target receptors. This includes alterations to functional groups that influence binding affinity and efficacy .

Case Studies

Several case studies highlight the applications of this compound in drug development:

Study Focus Findings
Study on mGluR2-NAMsAlzheimer's DiseaseDemonstrated improved cognitive function in animal models through modulation of mGluR2 receptors .
Anti-inflammatory researchRheumatoid ArthritisShowed significant reduction in inflammatory markers and symptoms in preclinical models .
Cancer therapy explorationTumor Growth InhibitionIdentified potential pathways inhibited by derivatives leading to reduced tumor proliferation .

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name (CAS) Functional Groups Key Properties Applications
This compound (1343352-06-6) Ester, dimethyl groups High lipophilicity, steric hindrance Pharmaceutical intermediates
2,2-Dimethyltetrahydropyran-4-one (1194-16-7) Ketone, dimethyl groups Electrophilic 4-position Heterocycle synthesis
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (287193-07-1) Ester, ketone Dual reactivity sites Crystallography studies
2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid (52916-16-2) Carboxylic acid, dimethyl groups Water-soluble, acidic Metal-organic frameworks
Methyl tetrahydro-2H-pyran-4-carboxylate (110238-91-0) Methyl ester Moderate lipophilicity Solvent-compatible synthesis

Biological Activity

Ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, chemical properties, and relevant research findings.

This compound is characterized by its tetrahydropyran structure, which contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions:

  • Oxidation : Converts to carboxylic acids or ketones.
  • Reduction : Forms alcohols or other reduced derivatives.
  • Substitution : Engages in nucleophilic substitution reactions, where the ethoxy group can be replaced by various nucleophiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound's structural features allow it to participate in biochemical reactions that influence cellular processes such as:

  • Enzyme Interactions : It is utilized in studies of biochemical pathways and enzyme interactions, providing insights into metabolic processes.
  • Cellular Proliferation : Preliminary studies suggest it may affect cell cycle-related cyclin-dependent kinases (CDKs), which are crucial in regulating cell division and have implications in cancer therapeutics .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The following table summarizes findings related to its activity against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
This compoundU373 Glioblastoma<10Inhibition of cell proliferation via CDK modulation
A549 Non-Small Cell Lung Cancer<15Induction of apoptosis through sirtuin inhibition
MCF-7 Breast Carcinoma<20Cell cycle arrest via CDK inhibition

These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antioxidant Activity : Similar compounds have shown potential as free radical scavengers, contributing to their protective effects against oxidative stress .
  • Enzyme Inhibition : It may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cancer progression .

Case Studies and Research Findings

  • Study on CDK Inhibition : A study examined the effects of this compound on CDK12/cyclin K interactions. The results indicated that the compound could significantly suppress the growth of HER2-positive breast cancer cells by promoting the degradation of cyclin K through ubiquitination pathways .
  • Antiproliferative Effects : Another investigation assessed the antiproliferative effects of related compounds on various cancer cell lines. The results revealed IC50 values indicating strong cytostatic activity against glioblastoma and lung cancer cells without significantly affecting normal cells .
  • Mechanistic Insights : Further mechanistic studies suggested that the compound's action might involve modulation of sirtuin activity, leading to altered gene expression profiles associated with cancer cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2,2-dimethyltetrahydro-2H-pyran-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Core reactions : Utilize oxidation (e.g., potassium permanganate, acidic/basic conditions), reduction (e.g., LiAlH₄ in anhydrous solvents), and substitution (halogens/alkyl halides with catalysts) to modify the tetrahydropyran backbone .
  • Optimization : Adjust solvent polarity, temperature, and catalyst loading to improve yield. For example, anhydrous tetrahydrofuran (THF) enhances nucleophilic substitution efficiency .
    • Key Considerations : Monitor reaction progress via TLC or GC-MS to identify intermediates and side products.

Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?

  • Analytical Methods :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C2 and ester at C4) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., expected m/z for C₁₁H₁₈O₃: 198.1256) .
  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) and stability .

Q. What safety precautions are critical when handling this compound?

  • Safety Protocols :

  • Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact (P261/P262 precautions) .
  • Store in airtight containers away from oxidizers; monitor for decomposition products (e.g., ketones) under prolonged light exposure .

Advanced Research Questions

Q. How can computational chemistry predict viable synthetic pathways and optimize reaction parameters?

  • Computational Tools :

  • Reaction Path Search : Quantum mechanical calculations (DFT) to model transition states and energy barriers for key steps (e.g., esterification) .
  • AI-Driven Design : Platforms like ICReDD integrate Reaxys/Pistachio databases to propose routes (e.g., prioritizing low-energy intermediates) and reduce trial-and-error experimentation .
    • Validation : Cross-reference predicted pathways with experimental yields (e.g., ≥80% yield thresholds) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

  • Mechanistic Studies :

  • Kinetic Analysis : Track reaction rates under varying pH to identify acid/base-catalyzed pathways (e.g., ester hydrolysis to carboxylic acid) .
  • Isotopic Labeling : Use ¹⁸O-labeled water to confirm hydrolysis mechanisms (e.g., acyl-oxygen cleavage vs. alkyl-oxygen cleavage) .

Q. How do structural modifications (e.g., substituent variations) impact biological activity or pharmacokinetics?

  • Structure-Activity Relationship (SAR) :

  • In Vitro Assays : Test methyl/ethyl analogs for anti-inflammatory activity (e.g., COX-2 inhibition) .
  • ADME Profiling : Use Caco-2 cell models to assess intestinal absorption and microsomal stability (e.g., t₁/₂ > 2 hours for drug-likeness) .

Q. What strategies ensure the compound’s stability under varying storage conditions?

  • Stability Studies :

  • Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., lactone formation from ester hydrolysis) .
  • Light Sensitivity : Use amber vials and antioxidants (e.g., BHT) to prevent photolytic decomposition .

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